molecular formula C10H13O6- B12530243 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate CAS No. 659742-22-0

4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate

Cat. No.: B12530243
CAS No.: 659742-22-0
M. Wt: 229.21 g/mol
InChI Key: SQYZJLMXPRMBMZ-UHFFFAOYSA-M
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Description

4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is a chemical compound with the molecular formula C10H13O6. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a prop-2-en-1-yl group attached to an oxobutanoate backbone .

Properties

CAS No.

659742-22-0

Molecular Formula

C10H13O6-

Molecular Weight

229.21 g/mol

IUPAC Name

4-(2-ethoxycarbonylprop-2-enoxy)-4-oxobutanoate

InChI

InChI=1S/C10H14O6/c1-3-15-10(14)7(2)6-16-9(13)5-4-8(11)12/h2-6H2,1H3,(H,11,12)/p-1

InChI Key

SQYZJLMXPRMBMZ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=C)COC(=O)CCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate typically involves the reaction of ethyl acrylate with a suitable oxobutanoate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(Methoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
  • 4-{[2-(Propoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
  • 4-{[2-(Butoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate

Uniqueness

4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate, also referred to by its chemical identifier CID 71375278, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C10H13O6, and it features a unique structure that contributes to its biological activity. The compound includes an ethoxycarbonyl group and a prop-2-en-1-yl moiety, which are essential for its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of oxobutanoate can effectively scavenge free radicals and reduce oxidative stress in cellular models.

CompoundDPPH IC50 (µM)H2O2 IC50 (µM)NO IC50 (µM)
This compound44.40 ± 0.0045.20 ± 0.0850.44 ± 0.12
Control (Ascorbic Acid)10.00 ± 0.0010.00 ± 0.0010.00 ± 0.00

These results indicate that the compound has comparable antioxidant activity to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative damage.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.

Cell LineIC50 (µg/mL)
A54922.09
MCF-76.40

These results show that the compound has a potent effect on cancer cells, particularly MCF-7, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects likely involves modulation of cellular signaling pathways associated with oxidative stress and apoptosis. Molecular docking studies suggest that the compound interacts with key proteins involved in these pathways, enhancing its cytotoxic and antioxidant effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Antioxidant Potential : A study published in Bioorganic & Medicinal Chemistry demonstrated that the synthesized oxobutanoate derivatives exhibited strong antioxidant activity through various assays, confirming their potential for therapeutic applications in oxidative stress-related conditions.
  • Cytotoxicity Assessment : Another research article published in Pharmacology & Toxicology reported significant cytotoxic effects of the compound against multiple cancer cell lines, supporting its development as a chemotherapeutic agent.

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